(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative This compound is notable for its unique structural features, which include a benzyl group, a methyl group, and a phenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole typically involves the condensation of α, β-aminoalcohols with aldehydes or ketones. One common method is the reaction of D-pseudoephedrine with α-bromocinnamaldehyde in benzene, which yields the desired oxazole derivative with a moderate yield of 76.5% . The reaction conditions often include the removal of water generated during the reaction to drive the equilibrium towards the formation of the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl, methyl, and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: This compound shares the (4S,5S) configuration but has a different core structure, containing a dithiane moiety instead of an oxazole ring.
(1R,4S,5S)-4-thujanol: Another compound with a similar stereochemistry but different functional groups and applications.
Uniqueness
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific combination of a benzyl group, a methyl group, and a phenyl group attached to the oxazole ring
Properties
CAS No. |
828247-79-6 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(4S,5S)-2-benzyl-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-13-17(15-10-6-3-7-11-15)19-16(18-13)12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
YKEZWKHZRIDKAF-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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